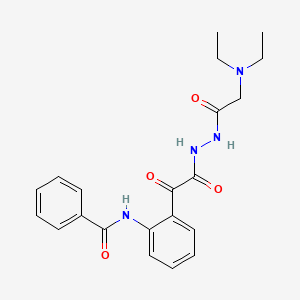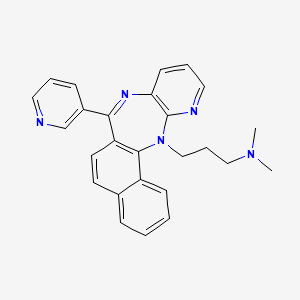
13H-Benzo(i)pyrido(2,3-b)(1,4)benzodiazepine-13-propanamine, N,N-dimethyl-7-(3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13H-Benzo(i)pyrido(2,3-b)(1,4)benzodiazepine-13-propanamine, N,N-dimethyl-7-(3-pyridinyl)- is a complex heterocyclic compound. It belongs to the class of benzodiazepines, which are known for their diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13H-Benzo(i)pyrido(2,3-b)(1,4)benzodiazepine-13-propanamine, N,N-dimethyl-7-(3-pyridinyl)- typically involves the base-mediated reactions of substituted 2-chloro-3-nitropyridines with o-amino(thio)phenols. The reactions proceed through a sequential nucleophilic substitution of the chlorine atom and the nitro group, affected by either O,N- or S,N-binucleophile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the reaction conditions to achieve high yield and purity, likely using continuous flow reactors and automated synthesis platforms to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the benzodiazepine ring.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amino groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions, often using potassium carbonate as a base.
Major Products
The major products formed from these reactions include various substituted benzodiazepines and their derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
13H-Benzo(i)pyrido(2,3-b)(1,4)benzodiazepine-13-propanamine, N,N-dimethyl-7-(3-pyridinyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may modulate the activity of these receptors, leading to changes in neuronal signaling pathways. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzodiazepines: A class of psychoactive drugs known for their sedative and anxiolytic effects.
Pyridobenzodiazepines: Compounds with similar structures but different substituents on the pyridine and benzodiazepine rings.
Uniqueness
13H-Benzo(i)pyrido(2,3-b)(1,4)benzodiazepine-13-propanamine, N,N-dimethyl-7-(3-pyridinyl)- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines and pyridobenzodiazepines .
Propriétés
Numéro CAS |
132411-89-3 |
|---|---|
Formule moléculaire |
C26H25N5 |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
N,N-dimethyl-3-(10-pyridin-3-yl-2,4,9-triazatetracyclo[9.8.0.03,8.014,19]nonadeca-1(11),3(8),4,6,9,12,14,16,18-nonaen-2-yl)propan-1-amine |
InChI |
InChI=1S/C26H25N5/c1-30(2)16-7-17-31-25-21-10-4-3-8-19(21)12-13-22(25)24(20-9-5-14-27-18-20)29-23-11-6-15-28-26(23)31/h3-6,8-15,18H,7,16-17H2,1-2H3 |
Clé InChI |
OIEWVZYUPLGFTB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C2=C(C=CC3=CC=CC=C32)C(=NC4=C1N=CC=C4)C5=CN=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


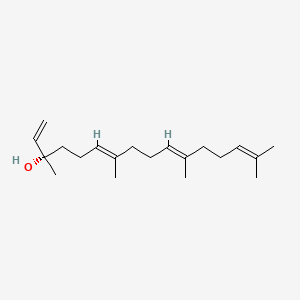
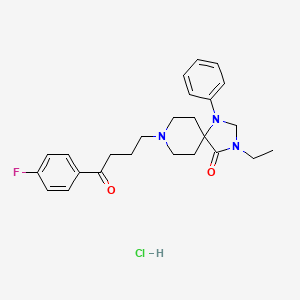
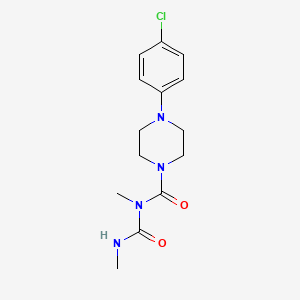
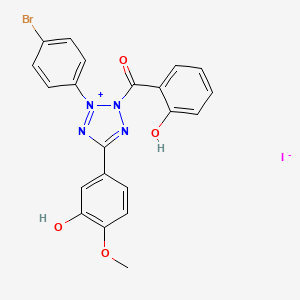
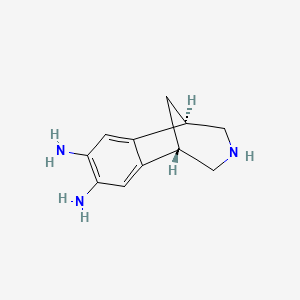
![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)
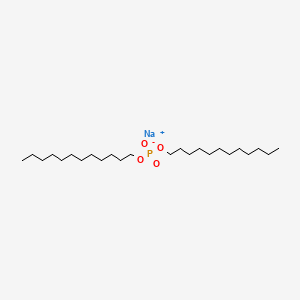
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide](/img/structure/B12753621.png)

